5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through a cycloaddition reaction, followed by functional group modifications to introduce the amino, carbamoyl, and thiophenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding or inhibition. The triazole ring and functional groups play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl-Substituted Compounds: Molecules featuring carbamoyl groups attached to various scaffolds.
Thiophene Derivatives: Compounds containing thiophene rings with diverse functional groups.
Uniqueness
What sets 5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, carbamoyl group, and thiophenylmethyl moiety provides a versatile platform for further modifications and applications.
Properties
IUPAC Name |
5-amino-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12(2)13-5-7-14(8-6-13)22-16(26)11-25-18(20)17(23-24-25)19(27)21-10-15-4-3-9-28-15/h3-9,12H,10-11,20H2,1-2H3,(H,21,27)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXMSALSRCNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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